molecular formula C9H10N6 B14608912 2-Amino-1,8-naphthyridine-3-carbohydrazonamide CAS No. 60467-82-5

2-Amino-1,8-naphthyridine-3-carbohydrazonamide

Cat. No.: B14608912
CAS No.: 60467-82-5
M. Wt: 202.22 g/mol
InChI Key: PJUGICOVLHDBSO-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carbohydrazonamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry and materials science due to its wide applicability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,8-naphthyridine-3-carbohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in 56–80% yield .

Common Reagents and Conditions: Common reagents used in these reactions include NaN3, Me3SiN3, anhydrous FeCl3, and various substituted aromatic aldehydes. Conditions often involve microwave irradiation and the use of eco-friendly solvents .

Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones and 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .

Scientific Research Applications

2-Amino-1,8-naphthyridine-3-carbohydrazonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-mycobacterial agent, particularly against Mycobacterium tuberculosis . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-mycobacterial activity, it targets the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. Molecular docking analysis and molecular dynamics simulations have shown that the compound binds effectively to the active site of the target protein, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Amino-1,8-naphthyridine-3-carbohydrazonamide include 2-amino-1,8-naphthyridine-3-carbonitrile, 2,7-diamino-1,8-naphthyridine, and 2-amino-7-hydroxymethyl-1,8-naphthyridine .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its carbohydrazonamide group, in particular, plays a crucial role in its anti-mycobacterial properties .

Properties

CAS No.

60467-82-5

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

N',2-diamino-1,8-naphthyridine-3-carboximidamide

InChI

InChI=1S/C9H10N6/c10-7-6(8(11)15-12)4-5-2-1-3-13-9(5)14-7/h1-4H,12H2,(H2,11,15)(H2,10,13,14)

InChI Key

PJUGICOVLHDBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=NN)N

Origin of Product

United States

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